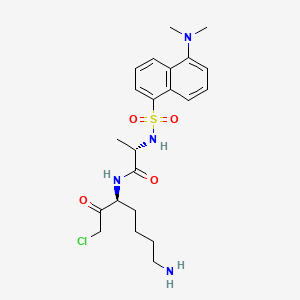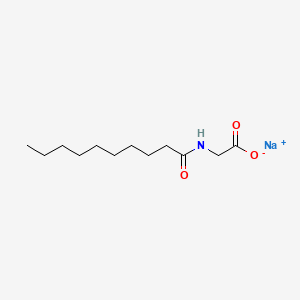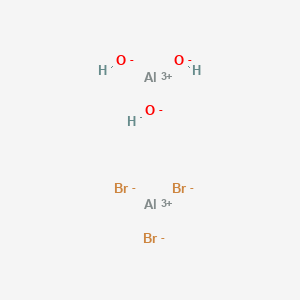
3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)-, hydrogen phosphate, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)-, hydrogen phosphate, sodium salt is a complex organic compound belonging to the class of polyethylene glycols. This compound is characterized by its unique structure, which includes multiple ether linkages and a nonylphenoxy group. It is commonly used in various industrial and scientific applications due to its surfactant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)-, hydrogen phosphate, sodium salt typically involves the reaction of nonylphenol with ethylene oxide to form the nonylphenoxy polyethylene glycol. This intermediate is then phosphorylated using phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to introduce the phosphate group. The final step involves neutralizing the phosphate ester with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rates and minimize by-products. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common to achieve high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)-, hydrogen phosphate, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the phosphate group to phosphite or hypophosphite derivatives.
Substitution: The nonylphenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include various phosphates, phosphites, and substituted nonylphenoxy derivatives, which have applications in different fields .
Applications De Recherche Scientifique
3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)-, hydrogen phosphate, sodium salt is widely used in scientific research due to its surfactant properties. It is employed in:
Chemistry: As a surfactant in emulsion polymerization and as a dispersing agent in various chemical reactions.
Biology: In cell culture media to enhance cell growth and viability.
Medicine: As an excipient in pharmaceutical formulations to improve drug solubility and stability.
Industry: In the production of detergents, emulsifiers, and wetting agents
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better mixing and interaction of different phases. The nonylphenoxy group interacts with hydrophobic molecules, while the phosphate group interacts with hydrophilic molecules, facilitating the formation of micelles and emulsions. This dual interaction enhances the solubility and stability of various compounds in aqueous and non-aqueous systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyethylene glycol (PEG): Similar in structure but lacks the nonylphenoxy and phosphate groups.
Nonylphenol ethoxylates: Similar surfactant properties but without the phosphate group.
Sodium dodecyl sulfate (SDS): Another surfactant with a different structure and mechanism of action
Uniqueness
3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)-, hydrogen phosphate, sodium salt is unique due to its combination of polyethylene glycol, nonylphenoxy, and phosphate groups. This unique structure provides enhanced surfactant properties, making it more effective in various applications compared to similar compounds .
Propriétés
Numéro CAS |
66172-80-3 |
|---|---|
Formule moléculaire |
C27H49Na2O11P |
Poids moléculaire |
626.6 g/mol |
Nom IUPAC |
disodium;hydrogen phosphate;2-[2-[2-[2-[2-[2-(2-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C27H48O7.2Na.H3O4P/c1-2-3-4-5-6-7-8-11-26-12-9-10-13-27(26)34-25-24-33-23-22-32-21-20-31-19-18-30-17-16-29-15-14-28;;;1-5(2,3)4/h9-10,12-13,28H,2-8,11,14-25H2,1H3;;;(H3,1,2,3,4)/q;2*+1;/p-2 |
Clé InChI |
HAHCWJAEZBDWFQ-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCC1=CC=CC=C1OCCOCCOCCOCCOCCOCCO.OP(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















